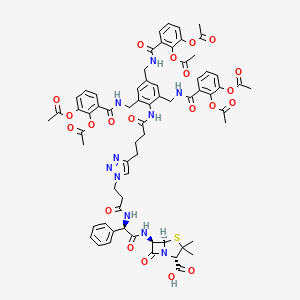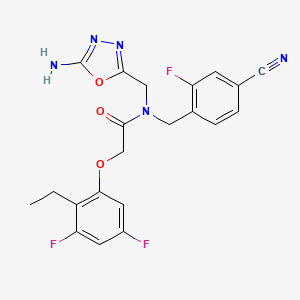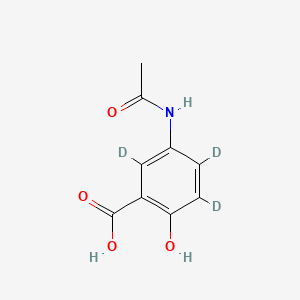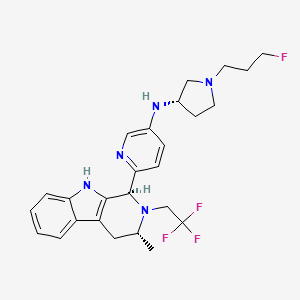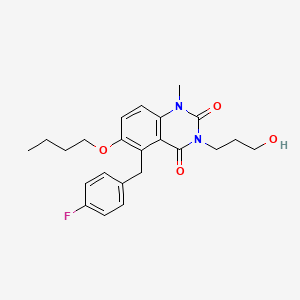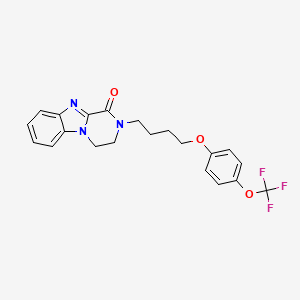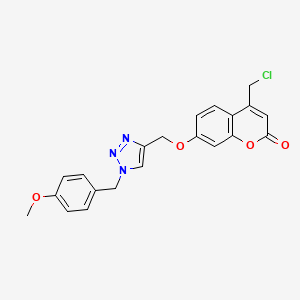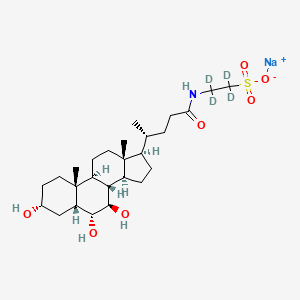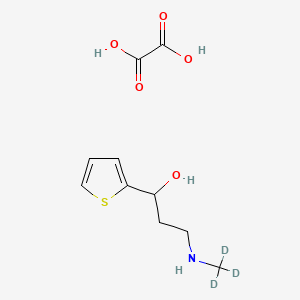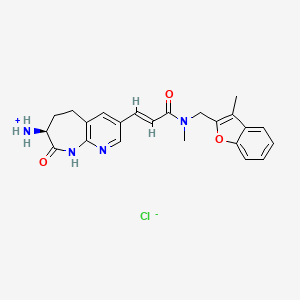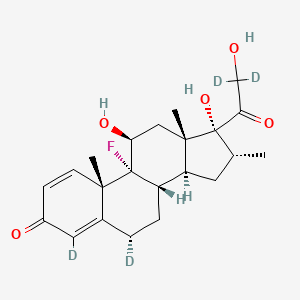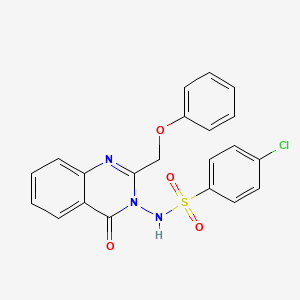
Cdk2-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk2-IN-9 is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2). Cyclin-dependent kinases are a family of protein kinases that play crucial roles in regulating the cell cycle. CDK2, in particular, is involved in the transition from the G1 phase to the S phase of the cell cycle, making it a key target for cancer therapy. Inhibitors like this compound are being studied for their potential to halt the proliferation of cancer cells by disrupting the cell cycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk2-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of pyrazolo[3,4-d]pyrimidinone derivatives. These derivatives are synthesized through a series of reactions, including nucleophilic substitution and cyclization reactions . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Cdk2-IN-9 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to convert certain functional groups to more reactive forms.
Substitution: This reaction involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired reactions.
Major Products
The major products formed from these reactions depend on the specific modifications being made. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various analogs with different functional groups.
Scientific Research Applications
Cdk2-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK2 in various chemical processes.
Biology: Helps in understanding the cell cycle regulation and the role of CDK2 in cellular proliferation.
Mechanism of Action
Cdk2-IN-9 exerts its effects by selectively inhibiting the activity of CDK2. This inhibition disrupts the CDK2-cyclin complex, preventing the phosphorylation of downstream targets necessary for cell cycle progression . The molecular targets include proteins involved in DNA replication and repair, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
INX-315: Another selective CDK2 inhibitor that induces cell cycle arrest and senescence in solid tumors.
Fadraciclib (CYC065): A CDK2/9 inhibitor that targets key pro-survival and oncogenic pathways in cancer.
Uniqueness
Cdk2-IN-9 is unique in its high selectivity for CDK2 over other cyclin-dependent kinases, making it a valuable tool for studying CDK2-specific pathways and developing targeted cancer therapies. Its ability to induce cell cycle arrest and apoptosis specifically in CDK2-dependent cancers highlights its potential as a therapeutic agent.
Properties
Molecular Formula |
C21H16ClN3O4S |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
4-chloro-N-[4-oxo-2-(phenoxymethyl)quinazolin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H16ClN3O4S/c22-15-10-12-17(13-11-15)30(27,28)24-25-20(14-29-16-6-2-1-3-7-16)23-19-9-5-4-8-18(19)21(25)26/h1-13,24H,14H2 |
InChI Key |
BLIIAZQONXFAMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


